molecular formula C2H2Cl2O2<br>C2H2Cl2O2<br>CHCl2COOH B1670461 Dichloroacetic acid CAS No. 79-43-6

Dichloroacetic acid

Cat. No. B1670461
M. Wt: 128.94 g/mol
InChI Key: JXTHNDFMNIQAHM-UHFFFAOYSA-N
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Patent
US07745663B2

Procedure details

(E)-3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-[(3-methylcarbamoyl-propoxyimino)-methyl]-benzamide (8.0 g, 13.5 mmol) obtained in Step C of Example 28 was suspended in methylene chloride (240 ml), and borane-pyridine complex (5.45 ml, 53.8 mmol) and dichloroacetic acid (6.65 ml, 80.8 mmol) were added thereto at room temperature. The reaction mixture was stirred at room temperature for 15 hours, and dichloromethane was removed under reduced pressure with a rotary evaporator. The residue was diluted with 1,2-dichloroethane (240 ml), and the mixture was stirred at 60° C. for 8 hours, and filtered. The residue obtained by concentrating the filtrate was diluted with ethyl acetate (800 ml), and washed sequentially with water (400 ml), saturated aqueous sodium bicarbonate (400 ml), and saturated brine (400 ml). The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CH2Cl2/MeOH (25:1)) to give 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-(3-oxo-[1,2]oxazinan-2-ylmethyl)-benzamide (Compound G-1, 6.93 g, 91% yield).

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([NH:26][C:27]2[CH:32]=[CH:31][C:30]([I:33])=[CH:29][C:28]=2[F:34])=[C:4]([CH:12]=[C:13](/[CH:16]=[N:17]/[O:18][CH2:19][CH2:20][CH2:21][C:22](=[O:25])NC)[C:14]=1[F:15])[C:5]([NH:7][O:8][CH2:9][CH2:10][OH:11])=[O:6].ClC(Cl)C(O)=O>C(Cl)Cl>[F:1][C:2]1[C:3]([NH:26][C:27]2[CH:32]=[CH:31][C:30]([I:33])=[CH:29][C:28]=2[F:34])=[C:4]([CH:12]=[C:13]([CH2:16][N:17]2[C:22](=[O:25])[CH2:21][CH2:20][CH2:19][O:18]2)[C:14]=1[F:15])[C:5]([NH:7][O:8][CH2:9][CH2:10][OH:11])=[O:6]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC=1C(=C(C(=O)NOCCO)C=C(C1F)/C=N/OCCCC(NC)=O)NC1=C(C=C(C=C1)I)F
Step Two
Name
Quantity
6.65 mL
Type
reactant
Smiles
ClC(C(=O)O)Cl
Step Three
Name
Quantity
240 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
dichloromethane was removed under reduced pressure with a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was diluted with 1,2-dichloroethane (240 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate
ADDITION
Type
ADDITION
Details
was diluted with ethyl acetate (800 ml)
WASH
Type
WASH
Details
washed sequentially with water (400 ml), saturated aqueous sodium bicarbonate (400 ml), and saturated brine (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (CH2Cl2/MeOH (25:1))

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC=1C(=C(C(=O)NOCCO)C=C(C1F)CN1OCCCC1=O)NC1=C(C=C(C=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.93 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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